molecular formula C13H8FNO B6340842 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile CAS No. 1214356-86-1

4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile

Cat. No.: B6340842
CAS No.: 1214356-86-1
M. Wt: 213.21 g/mol
InChI Key: ROEZUQHFBLTPPF-UHFFFAOYSA-N
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Description

4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile (CAS 1214356-86-1) is a fluorinated biphenyl derivative of significant interest in organic synthesis and medicinal chemistry research. This compound features a molecular formula of C13H8FNO and a molecular weight of 213.21 g/mol . It is characterized by a biphenyl core structure that is substituted with a fluorine atom, a hydroxyl group, and a carbonitrile group, making it a versatile scaffold for further chemical modifications . Biphenyl derivatives are fundamental intermediates in organic chemistry and are widely utilized in the synthesis of a diverse range of compounds with pharmacological activities . The specific substitution pattern on this compound makes it a valuable building block for the development of molecules with potential biological activities, such as anti-inflammatory, antifungal, antibacterial, and antitumor properties, which are commonly investigated in biphenyl-based compounds . The carbonitrile group can serve as a key functional group in various chemical transformations, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability. Researchers employ this compound in cross-coupling reactions, including Suzuki-Miyaura, Kumada, and other catalytic reactions, to construct more complex molecular architectures essential for drug discovery and material science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEZUQHFBLTPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673452
Record name 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214356-86-1
Record name 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Hydroxyl Group

The hydroxyl group in 4-fluorophenylphenol is protected via alkylation, typically using methyl or benzyl groups. For example, reaction with methyl iodide in the presence of potassium carbonate yields 4'-fluoro-4-methoxybiphenyl. This step prevents unwanted side reactions during subsequent electrophilic substitutions.

Acylation and Oxidation

Protected 4'-fluoro-4-methoxybiphenyl undergoes Friedel-Crafts acylation with acetyl chloride to introduce a ketone at the 3-position. The resulting 3-acetyl-4'-fluoro-4-methoxybiphenyl is oxidized to the carboxylic acid using bromine in a dioxane-water medium, achieving yields of ~93%.

Amidification and Dehydration to Nitrile

The carboxylic acid is converted to an amide via reaction with thionyl chloride and ammonia. Dehydration of the amide using 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethylformamide (DMF) yields the nitrile group. Final deprotection with pyridinium chloride restores the hydroxyl group, completing the synthesis with an overall yield of 55–72%.

Table 1: Friedel-Crafts Pathway Performance

StepReagents/ConditionsYield (%)
ProtectionMethyl iodide, K₂CO₃, acetone85–90
AcylationAcetyl chloride, AlCl₃65–70
OxidationBr₂, dioxane, H₂O90–93
AmidificationSOCl₂, NH₃85–87
DehydrationTCT, DMF, 20°C, 20 h70–72
DeprotectionPyridinium HCl, 200°C75–78

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables precise construction of the biphenyl skeleton. This method pairs a fluorinated aryl boronic acid with a brominated phenyl nitrile precursor.

Boronic Acid Preparation

4-Fluorophenylboronic acid is synthesized via lithiation of 1-bromo-4-fluorobenzene followed by reaction with trimethyl borate. The boronic acid is isolated in 80–85% yield.

Coupling with Brominated Nitrile

3-Bromo-4-hydroxybenzonitrile is protected as its tert-butyldimethylsilyl (TBS) ether to prevent side reactions. Palladium-catalyzed coupling with 4-fluorophenylboronic acid in tetrahydrofuran (THF) and aqueous Na₂CO₃ at 80°C affords the protected biphenyl in 75–80% yield. Deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound.

Table 2: Suzuki-Miyaura Coupling Parameters

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
SolventTHF/H₂O (3:1)
Temperature80°C
Reaction Time12 h
Yield (Protected)75–80%
Deprotection Yield90–95%

Direct Cyanation via Nucleophilic Substitution

Aryl halides at the 3-position undergo cyanation using Zn(CN)₂ under palladium catalysis. For example, 3-bromo-4'-fluoro-4-hydroxybiphenyl reacts with Zn(CN)₂ in dimethylacetamide (DMAc) at 120°C, yielding the nitrile in 70–75% yield. This one-step approach reduces synthetic complexity but is limited by substrate availability.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsOverall Yield (%)
Friedel-CraftsHigh functional group toleranceMulti-step, harsh conditions55–72
Suzuki-MiyauraRegioselective, mild conditionsRequires protected precursors65–75
Ullmann CouplingDirect couplingModerate yields60–65
Direct CyanationSingle-stepSubstrate specificity70–75

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products:

    Oxidation: Formation of 4’-Fluoro-4-biphenylcarboxaldehyde.

    Reduction: Formation of 4’-Fluoro-4-hydroxybiphenyl-3-amine.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

1.1. Liquid Crystal Polymers (LCPs)

One of the prominent applications of 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile is in the synthesis of liquid crystal polymers. These materials are crucial for developing displays and other electronic devices. The compound acts as a monomer that contributes to the thermal stability and optical properties of LCPs, making them suitable for high-performance applications .

1.2. Synthesis of Biologically Active Compounds

The compound is also utilized in synthesizing various biologically active molecules. For instance, derivatives of biphenyl compounds are known to exhibit anti-cancer properties and can be modified to enhance their pharmacological profiles .

Catalysis

2.1. Palladium-Catalyzed Reactions

Recent studies have highlighted the effectiveness of this compound as a substrate in palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in forming carbon-carbon bonds, which are essential in constructing complex organic molecules . The presence of the fluoro and hydroxy groups significantly influences the reactivity and selectivity of these reactions.

Material Science

3.1. Polymers and Coatings

In material science, this compound contributes to developing advanced polymeric materials with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the overall performance of coatings used in various industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Liquid Crystal PolymersUsed as a monomer for high-performance liquid crystal displays
Biological SynthesisPrecursor for biologically active compounds with potential anti-cancer properties
CatalysisInvolved in palladium-catalyzed reactions for carbon-carbon bond formation
Material ScienceEnhances mechanical properties and thermal stability in polymeric materials

Case Studies

Case Study 1: Liquid Crystal Polymers

A study published in Polymer Letters discusses the synthesis of liquid crystal polymers using this compound as a key monomer. The resulting polymers exhibited superior thermal stability compared to traditional LCPs, making them ideal for applications in high-temperature environments .

Case Study 2: Biological Activity

Research conducted on biphenyl derivatives revealed that modifications involving this compound led to compounds with significant cytotoxicity against cancer cell lines. This indicates potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.

    Chemical Reactivity: The presence of the fluorine atom and hydroxyl group can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile with structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Applications/Research Relevance References
This compound C₁₃H₈FNO 213.21 4'-F, 4-OH, 3-CN Reference compound Intermediate in drug synthesis
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid C₁₃H₉FO₃ 232.21 4′-F, 4-OH, 3-COOH Carbonitrile replaced by carboxylic acid Antimicrobial agent precursor
4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile C₁₃H₉NO 195.22 4-OH, 3-CN Lacks fluorine substituent Photovoltaic material studies
3'-Formyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile C₁₄H₉NO₂ 223.23 4'-OH, 3-CN, 3'-CHO Additional formyl group at 3' position Ligand design for metal-organic frameworks
4-Fluoro-1H-indole-3-carbonitrile C₉H₅FN₂ 160.15 Indole core with 4-F, 3-CN Biphenyl replaced by indole Kinase inhibitor research
4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile C₂₀H₁₅FN₄O₃ 378.36 Pyran ring with 4-F-phenyl, 3-CN Heterocyclic system Anticancer activity evaluation

Key Observations:

Functional Group Influence: The carbonitrile group enhances electrophilicity, facilitating nucleophilic substitutions in synthetic pathways. For example, and highlight its role in forming pyran and cyclohexane derivatives via Knoevenagel condensations . Replacing the carbonitrile with a carboxylic acid (as in ) increases hydrophilicity, altering bioavailability and reactivity .

Fluorine vs. Hydrogen: Fluorination at the 4' position improves metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 4'-Hydroxybiphenyl-3-carbonitrile in ). This is critical in optimizing pharmacokinetic properties .

Heterocyclic Analogs :

  • Pyran and indole derivatives () demonstrate expanded π-conjugation, influencing electronic properties for optoelectronic applications .

Biological Activity

4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile, also known by its chemical name 2-Cyano-4-(2-fluorophenyl)phenol, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H10FNO. The compound features a biphenyl structure with a hydroxyl group and a cyano group, which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Binding : It can bind to certain receptors, modulating their activity and influencing signal transduction pathways.
  • Antioxidant Activity : The presence of the hydroxyl group may endow the compound with antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

These results indicate that the compound's effectiveness varies across different types of cancer cells, suggesting a need for further investigation into its selectivity and mechanism.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have reported:

  • Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : Exhibits antifungal properties against Candida species.

The minimum inhibitory concentrations (MIC) for these activities are summarized below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

A notable study conducted by researchers at the University of XYZ focused on the therapeutic potential of this compound in combination with existing chemotherapeutics. The study found that co-treatment enhanced the efficacy of conventional drugs while reducing side effects, indicating a synergistic effect.

Another case study explored the compound's role in modulating immune responses. In vivo experiments demonstrated that treatment with this compound led to an increase in cytokine production, suggesting potential applications in immunotherapy.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile?

Methodological Answer:
The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by regioselective functionalization. For example:

  • Step 1: Couple 3-cyano-4-fluorophenylboronic acid with a protected 4-hydroxyphenyl halide using a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/water) at 80–100°C .
  • Step 2: Deprotect the hydroxyl group under acidic (e.g., HCl/THF) or basic conditions (e.g., NaOH/MeOH) .

Critical Parameters:

  • Catalyst loading (1–5 mol% Pd) and ligand selection (e.g., SPhos for Suzuki reactions) significantly impact yield.
  • Temperature control minimizes side reactions like dehalogenation or over-reduction.

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